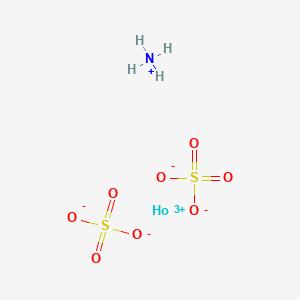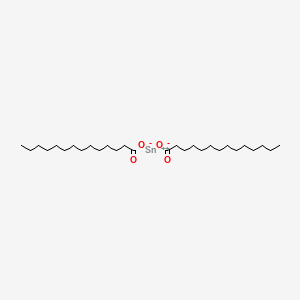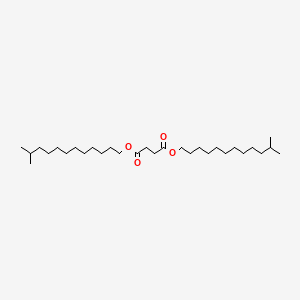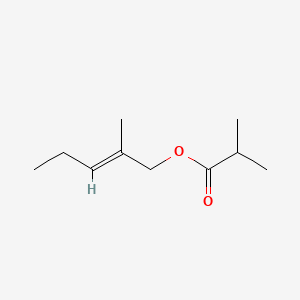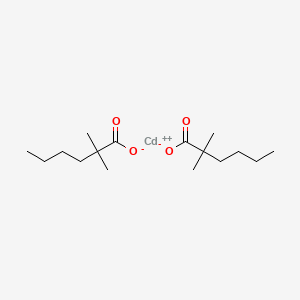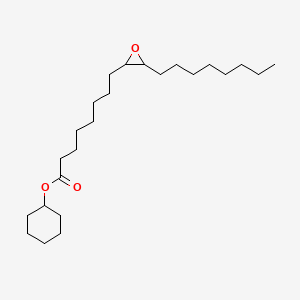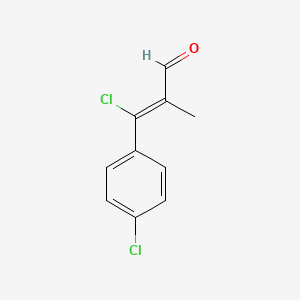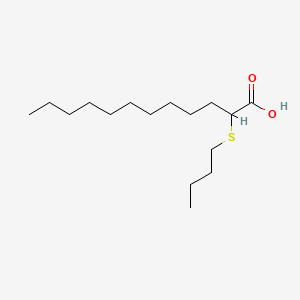
4-Pyridylammonium 4-pyridyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridylammonium 4-pyridyldithiocarbamate is a chemical compound with the molecular formula C11H12N4S2 and a molecular weight of 264.37 g/mol It is known for its unique structure, which includes a pyridylammonium group and a pyridyldithiocarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridylammonium 4-pyridyldithiocarbamate typically involves the reaction of pyridine with carbon disulfide and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Pyridine with Carbon Disulfide: Pyridine is reacted with carbon disulfide in the presence of a base to form the dithiocarbamate intermediate.
Formation of this compound: The dithiocarbamate intermediate is then reacted with an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridylammonium 4-pyridyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The pyridyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
4-Pyridylammonium 4-pyridyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Pyridylammonium 4-pyridyldithiocarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridylammonium Dithiocarbamate: Similar structure but lacks the additional pyridyl group.
Pyridylmethyl Dithiocarbamate: Contains a methyl group instead of an ammonium group.
Pyridylthio Dithiocarbamate: Contains a thio group instead of an ammonium group.
Uniqueness
4-Pyridylammonium 4-pyridyldithiocarbamate is unique due to its dual pyridyl groups, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
20232-79-5 |
|---|---|
Formule moléculaire |
C11H12N4S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
pyridin-1-ium-4-amine;N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C6H6N2S2.C5H6N2/c9-6(10)8-5-1-3-7-4-2-5;6-5-1-3-7-4-2-5/h1-4H,(H2,7,8,9,10);1-4H,(H2,6,7) |
Clé InChI |
MHHBYQRHDMNSPP-UHFFFAOYSA-N |
SMILES canonique |
C1=C[NH+]=CC=C1N.C1=CN=CC=C1NC(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
